molecular formula C13H22BNO2 B14071941 (2,6-Di-tert-butylpyridin-4-yl)boronic acid

(2,6-Di-tert-butylpyridin-4-yl)boronic acid

Cat. No.: B14071941
M. Wt: 235.13 g/mol
InChI Key: GERJIPNOEIIQCC-UHFFFAOYSA-N
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Description

(2,6-Di-tert-butylpyridin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a pyridine ring substituted with two tert-butyl groups at the 2 and 6 positions, and a boronic acid group at the 4 position. The presence of these bulky tert-butyl groups imparts unique steric properties to the molecule, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Di-tert-butylpyridin-4-yl)boronic acid typically involves the borylation of 2,6-di-tert-butylpyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 2,6-di-tert-butylpyridine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: (2,6-Di-tert-butylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products:

    Biaryls: Formed from Suzuki-Miyaura coupling reactions.

    Boronic Esters: Formed from oxidation reactions.

Scientific Research Applications

(2,6-Di-tert-butylpyridin-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Di-tert-butylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which can participate in various catalytic cycles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The bulky tert-butyl groups can influence the steric environment, affecting the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Uniqueness: (2,6-Di-tert-butylpyridin-4-yl)boronic acid is unique due to the combination of the boronic acid group and the sterically hindered pyridine ring. This makes it particularly useful in reactions where steric effects play a crucial role, such as in selective cross-coupling reactions.

Properties

Molecular Formula

C13H22BNO2

Molecular Weight

235.13 g/mol

IUPAC Name

(2,6-ditert-butylpyridin-4-yl)boronic acid

InChI

InChI=1S/C13H22BNO2/c1-12(2,3)10-7-9(14(16)17)8-11(15-10)13(4,5)6/h7-8,16-17H,1-6H3

InChI Key

GERJIPNOEIIQCC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)(O)O

Origin of Product

United States

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